

## Application of Technetium-99m in Sentinel Lymph Node Mapping: Application Notes and Protocols

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### Introduction

Sentinel lymph node (SLN) mapping is a crucial diagnostic procedure in oncology for staging various cancers, including breast cancer, melanoma, and gynecological malignancies.[1][2][3] The principle of SLN biopsy is based on the concept that tumor cells migrating from a primary tumor will first drain to a specific lymph node, the "sentinel" node, before spreading to other regional lymph nodes.[4] The histopathological status of the SLN is highly predictive of the status of the entire lymphatic basin.[4]

**Technetium-99**m (<sup>99m</sup>Tc), a metastable radioisotope with a half-life of approximately 6 hours and gamma emission of 140 keV, is the most commonly used radionuclide for SLN mapping.[1] [5] When chelated to a colloid, <sup>99m</sup>Tc is administered near the primary tumor and travels through the lymphatic vessels to the SLN.[4][6] The accumulation of the radiotracer in the SLN allows for its localization using a gamma probe or a gamma camera (lymphoscintigraphy), guiding the surgeon for its targeted excision.[3][7] This technique minimizes the need for extensive axillary lymph node dissection, thereby reducing patient morbidity, such as lymphedema.[8]



# Principle of Sentinel Lymph Node Mapping with 99mTc-labeled Colloids

The mechanism of <sup>99m</sup>Tc-labeled colloid uptake for sentinel lymph node mapping is a passive process. Following interstitial injection, the small radiolabeled colloid particles are cleared from the injection site and enter the lymphatic capillaries.[4][6] The lymphatic fluid then carries these particles to the first lymph node in the drainage basin, the sentinel lymph node. The colloid particles are phagocytized by macrophages (reticuloendothelial cells) within the lymph node, leading to their accumulation and retention.[6][9] The size of the colloid particles is a critical factor influencing the migration and uptake kinetics.[8][10]

## **Quantitative Data Summary**

The selection of the <sup>99m</sup>Tc-labeled colloid and the administration protocol can vary depending on the type of cancer, institutional preferences, and the desired imaging timeframe. The following tables summarize key quantitative data from various studies.

Table 1: Characteristics of Different 99mTc-Labeled Radiopharmaceuticals for SLN Mapping



Radiopharmaceutic al	Particle Size (nm) Key Features		References
<sup>99m</sup> Tc-Sulfur Colloid	15 - 5,000 (unfiltered), <220 (filtered)	Widely available; particle size can be controlled by filtration.	[4][11]
<sup>99m</sup> Tc-Nanocolloidal Albumin	< 80 Rapid migration from the injection site.		[12]
<sup>99m</sup> Tc-Tin Colloid	200 - 1000	Smaller particle size versions show higher detection rates.	[8]
<sup>99m</sup> Tc-Phytate	Not specified	Commonly used in some regions; optimal imaging time is around 30 minutes post-injection.	
<sup>99m</sup> Tc-Rhenium Sulphide	50 - 200 (mean 100)	Suitable for sentinel node mapping.	[13]

Table 2: Typical Administration and Imaging Protocols



Parameter	Breast Cancer	Malignant Melanoma	Gynecological Cancers	References
Activity	3.7 - 200 MBq (0.1 - 5.4 mCi)	3.7 - 37 MBq (0.1 - 1 mCi)	37 - 74 MBq per injection	[1][5][14]
Injection Volume	0.1 - 1.0 mL	0.1 - 1.0 mL	0.1 - 0.2 mL per injection	[1][14]
Number of Injections	1 - 4	4 - 8 (encircling the lesion)	4	[1][9]
Injection Technique	Intradermal, subdermal, peritumoral, periareolar	Intradermal, encircling the lesion	Intracervical, peritumoral	[4][15]
Imaging Time	30 minutes to 18 hours post-injection	Immediately after last injection	Dynamic imaging for 30 minutes	[7][9]

Table 3: Reported Success Rates for SLN Identification

Radiopharmaceutic al	Cancer Type	Identification Rate (%)	References
<sup>99m</sup> Tc-Tin Colloid (small particle)	Breast Cancer	97.3	[8]
<sup>99m</sup> Tc-Nanocolloidal Albumin	Breast Cancer	94	[12]
<sup>99m</sup> Tc-Sulfur Colloid	Breast Cancer	99.8	[16]
<sup>99m</sup> Tc-Rhenium Sulphide	Breast Cancer	100	[13]
<sup>99m</sup> Tc-Rituximab	Melanoma	98.1	[3]

## **Experimental Protocols**



## Protocol 1: Preparation of 99mTc-Sulfur Colloid (Filtered)

Objective: To prepare sterile <sup>99m</sup>Tc-sulfur colloid with a particle size suitable for lymphoscintigraphy.

#### Materials:

- **Technetium-99**m pertechnetate (99mTcO4<sup>-</sup>) from a 99Mo/99mTc generator.
- Sulfur colloid kit (containing sodium thiosulfate, a buffer, and a gelatin stabilizer).
- 0.22 μm sterile filter.
- · Heating block or water bath.
- Dose calibrator.
- Sterile vials and syringes.

#### Methodology:

- Elute the <sup>99</sup>Mo/<sup>99m</sup>Tc generator to obtain sodium pertechnetate (Na<sup>99m</sup>TcO<sub>4</sub>).
- Assay the activity of the eluate using a dose calibrator.
- Reconstitute the sulfur colloid kit with the required amount of <sup>99m</sup>TcO<sub>4</sub><sup>-</sup> and sterile saline according to the manufacturer's instructions.
- Heat the vial in a heating block or water bath at 95-100°C for the time specified by the manufacturer (typically 5-10 minutes). This step facilitates the formation of sulfur colloid particles.
- Allow the vial to cool to room temperature.
- Draw the <sup>99m</sup>Tc-sulfur colloid suspension into a sterile syringe.
- Pass the suspension through a 0.22 μm sterile filter into a sterile vial. This step removes larger particles, resulting in a colloid with a smaller and more uniform particle size, which is optimal for lymphatic mapping.[11]



 Assay the final product in a dose calibrator and label the vial with the radiopharmaceutical name, activity, volume, and calibration time.

# Protocol 2: Sentinel Lymph Node Mapping in Breast Cancer using <sup>99m</sup>Tc-Sulfur Colloid

Objective: To localize the sentinel lymph node(s) in a patient with early-stage breast cancer.

#### Materials:

- Prepared 99mTc-Sulfur Colloid (filtered).
- Tuberculin syringes with 25-27 gauge needles.
- Gamma camera equipped with a low-energy, high-resolution collimator.
- Hand-held gamma probe.
- Blue dye (e.g., isosulfan blue or methylene blue) optional, for combined technique.

#### Methodology:

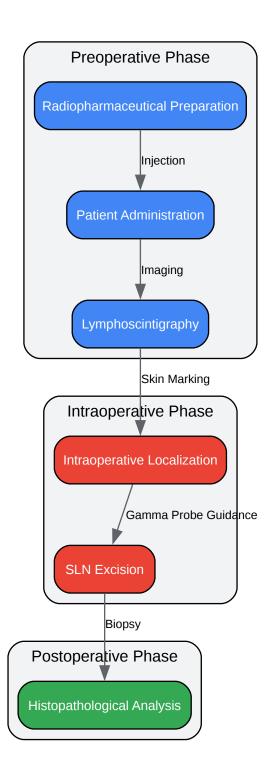
- Patient Preparation: No specific patient preparation is required. Obtain informed consent.
- Radiopharmaceutical Administration:
  - Administer a total activity of 37-74 MBq (1-2 mCi) of <sup>99m</sup>Tc-sulfur colloid.[4]
  - The total volume should be approximately 0.4 mL.[4]
  - Divide the dose into 2 to 4 injections.
  - Inject intradermally or subdermally around the primary tumor or in the periareolar region.
    [4]
  - Gentle massage of the injection site for a few minutes can facilitate lymphatic uptake.
- Lymphoscintigraphy Imaging:



- Imaging can be performed from 30 minutes to 18 hours after injection.[7] For same-day surgery, imaging is typically performed 1-4 hours post-injection.
- Acquire anterior and lateral static images of the breast and axilla.
- Dynamic imaging for the first 30 minutes can be performed to visualize the lymphatic channels.
- Mark the location of the identified SLN(s) on the patient's skin.
- Intraoperative Localization and Excision:
  - In the operating room, use a hand-held gamma probe to confirm the location of the "hot"
    SLN(s) identified on the lymphoscintigram.
  - If using the combined technique, the surgeon will also look for blue-stained lymph nodes.
  - The surgeon makes a small incision over the area of highest radioactivity and dissects down to the SLN.
  - The excised node is checked with the gamma probe to confirm its radioactivity.
  - The excised SLN is sent for histopathological analysis.

## **Visualizations**

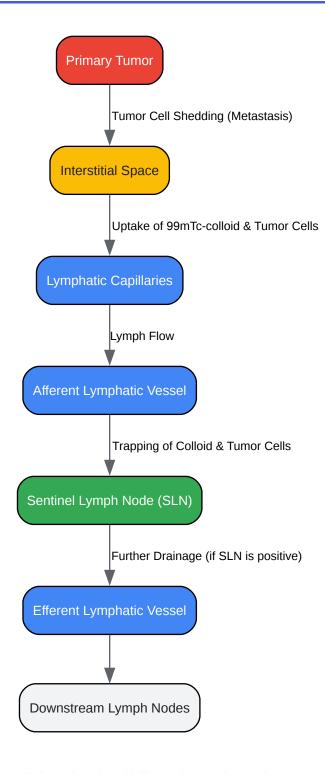




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Caption: Experimental workflow for sentinel lymph node mapping.





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Caption: Principle of lymphatic drainage and SLN mapping.



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